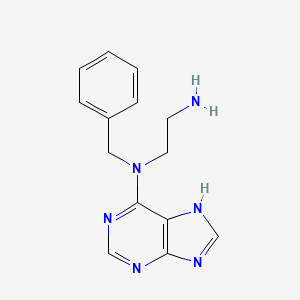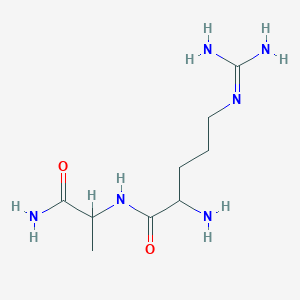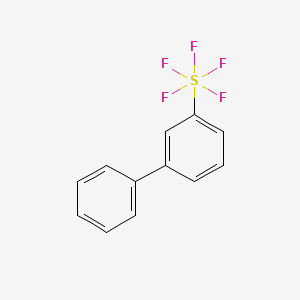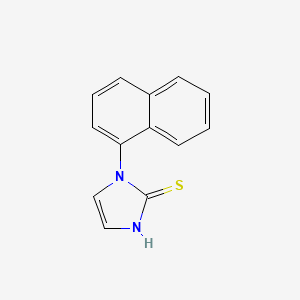
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is a complex organic compound that combines the structural features of ethylenediamine, benzylamine, and purine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- typically involves multi-step organic reactions. One common method starts with the reaction of ethylenediamine with benzyl chloride to form N1-(phenylmethyl)-1,2-ethanediamine. This intermediate is then reacted with 6-chloropurine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or imines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting any imine groups back to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Amides, imines.
Reduction: Amines.
Substitution: Alkylated purines.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N1-(phenylmethyl)-N1-adenin-9-yl-: Similar structure but with adenine instead of purine.
1,2-Ethanediamine, N1-(phenylmethyl)-N1-guanine-9-yl-: Contains guanine instead of purine.
Uniqueness
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is unique due to its specific combination of ethylenediamine, benzylamine, and purine structures. This unique combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
This detailed overview provides a comprehensive understanding of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
| 1179310-96-3 | |
Molekularformel |
C14H16N6 |
Molekulargewicht |
268.32 g/mol |
IUPAC-Name |
N'-benzyl-N'-(7H-purin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H16N6/c15-6-7-20(8-11-4-2-1-3-5-11)14-12-13(17-9-16-12)18-10-19-14/h1-5,9-10H,6-8,15H2,(H,16,17,18,19) |
InChI-Schlüssel |
QGLABSTXFUQZFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCN)C2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)

![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)


![2-(Chloromethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12112228.png)

![ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12112267.png)


![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)

